Nadp

Enzyme kinetics Cofactor specificity Metabolic engineering

β-Nicotinamide adenine dinucleotide phosphate (NADP, CAS 53-59-8) is a phosphorylated redox coenzyme that acts as the universal electron carrier for anabolic metabolism and antioxidant defense. It is structurally distinct from its non-phosphorylated analog NAD through an additional 2′-phosphate group on the adenosine ribose.

Molecular Formula C21H28N7O17P3
Molecular Weight 743.4 g/mol
CAS No. 53-59-8
Cat. No. B162922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNadp
CAS53-59-8
SynonymsCoenzyme II
Dinucleotide Phosphate, Nicotinamide-Adenine
NADP
NADPH
Nicotinamide Adenine Dinucleotide Phosphate
Nicotinamide-Adenine Dinucleotide Phosphate
Nucleotide, Triphosphopyridine
Phosphate, Nicotinamide-Adenine Dinucleotide
Triphosphopyridine Nucleotide
Molecular FormulaC21H28N7O17P3
Molecular Weight743.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
InChIInChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
InChIKeyXJLXINKUBYWONI-NNYOXOHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NADP (CAS 53-59-8) Coenzyme Technical Baseline and Procurement Specifications


β-Nicotinamide adenine dinucleotide phosphate (NADP, CAS 53-59-8) is a phosphorylated redox coenzyme that acts as the universal electron carrier for anabolic metabolism and antioxidant defense [1]. It is structurally distinct from its non-phosphorylated analog NAD through an additional 2′-phosphate group on the adenosine ribose [2]. This single phosphate moiety fundamentally reroutes the coenzyme from catabolic (energy-generating) pathways to anabolic (biosynthetic) and reductive processes [1]. Commercially, NADP is available as a free acid or disodium salt, with analytical specifications typically citing HPLC purity of ≥95% for research-grade material, and up to ≥83%–98% for industrial or diagnostic preparations [3]. For procurement, lyophilized powder stored at -20°C exhibits stability of 36 months, while reconstituted solutions should be used within 3 months and stored at -20°C to avoid potency loss [4].

Format Free acid or disodium salt; select based on solubility and buffer compatibility requirements
Specification Research-grade HPLC purity typical; verify lot-specific COA for NAD+ contamination levels
Storage Lyophilized powder stable at -20°C; reconstituted solutions require controlled short-term use

Why NAD (CAS 53-84-9) Cannot Substitute for NADP (CAS 53-59-8) in Redox Assays and Biocatalysis


Generic substitution of NADP with NAD is invalid because the 2′-phosphate group of NADP serves as a critical molecular determinant of enzyme specificity, binding affinity, and metabolic pathway segregation [1]. While NAD+ and NADP+ are structurally similar, they are not freely interchangeable in the vast majority of enzymatic reactions [2]. Wild-type enzymes often exhibit discrimination ratios exceeding 100-fold in catalytic efficiency, with some dehydrogenases showing up to 11,000:1 activity ratios [1][3]. The phosphate group not only enhances binding through specific interactions with conserved arginine and lysine residues but also dictates the proper orientation of the nicotinamide ring for hydride transfer [4]. Attempting to use NAD in an NADP-dependent diagnostic kit or biocatalytic system will result in reaction failure, false-negative results, or drastically reduced turnover frequencies [5].

Phosphate Recognition
NAD lacks the 2′-phosphate group critical for enzyme binding and orientation; NAD may not support NADP-dependent activity.
Catalytic Efficiency Gap
Reported >100-fold preference for NADP+ over NAD+ in wild-type enzymes limits direct substitution in quantitative assays.
Assay Outcome Shift
Substituting NAD may alter turnover frequency and lead to misread results in NADP-dependent diagnostic or biocatalytic systems.

Quantitative Differentiation of NADP (CAS 53-59-8) Against NAD and NADPH in Enzyme Kinetics, Stability, and Purity


Kinetic Preference for NADP+ Over NAD+ in Glucose-6-Phosphate Dehydrogenase

E. coli glucose-6-phosphate dehydrogenase (G6PDH) exhibits a 410-fold reduction in catalytic performance when NAD+ substitutes for NADP+ as cofactor [1]. This quantifies the absolute requirement for the 2′-phosphate group for efficient catalysis.

G6PDH Cofactor Preference
Head-to-head
410-fold lower performance with NAD+
NADP+ required for robust G6PDH activity
E. coli G6PDH, standard assay conditions
Enzyme kinetics Cofactor specificity Metabolic engineering

NADP+ Contamination Artifact in Commercial Preparations

Commercial NADP+ samples contain 0.04% to 0.37% NAD+ contamination, which can create a false view of coenzyme specificity [1]. This contamination is sufficient to generate measurable activity in assays designed to detect NADP+ utilization, but which are actually reporting NAD+ reduction [1]. Purification of NADP+ eliminated this burst activity, revealing that the true NAD+:NADP+ activity ratio is 11,000:1, not 300:1 as previously estimated [1].

NAD+ Contamination Impact
Head-to-head
0.04–0.37% NAD+ in commercial samples
Trace NAD+ alters specificity measurement
Purified NADP+ reveals 11,000:1 true activity ratio
Coenzyme purity Analytical chemistry Enzyme assay reliability

Stability Comparison of NADPH vs. NADH Under Assay Conditions

NADPH degrades faster than NADH under identical conditions of pH, temperature, and ionic strength [1]. The degradation rate of NADPH is most sensitive to temperature and hydronium ion concentration, with reaction orders near 0.5 for NADPH versus ~1 for NADH [1].

NADPH vs NADH Stability
Head-to-head
NADPH degrades faster; reaction order ~0.5 vs ~1
Stricter handling needed for NADPH-based assays
pH 6–8, 4–37°C; ionic strength dependent
Coenzyme stability Biocatalysis Diagnostic reagent storage

Analytical Differentiation by HPLC: Distinct Retention Times for NADP+ and NAD+

Reverse-phase HPLC with isocratic elution separates NADP+ from NAD+ with baseline resolution under specific mobile phase conditions [1]. The method achieves linear quantitation from 0.005 to 0.8 nmol for oxidized species, enabling precise measurement of both cofactors in complex biological matrices [1].

HPLC Separation
Method context
Baseline resolution, linear 0.005–0.8 nmol
Enables simultaneous NADP+/NAD+ quantitation
Isocratic RP-HPLC, ammonium phosphate buffer
HPLC method validation Nucleotide quantitation Metabolomics

Km Values Reveal 62.5-Fold Higher Affinity for NADP+ Over NAD+ in Dual-Specificity Dehydrogenase

In Rhodomicrobium vannielii isocitrate dehydrogenase, the apparent Km for NADP+ is 12 μM, compared to 0.75 mM for NAD+, representing a 62.5-fold higher affinity for the phosphorylated cofactor [1].

Km Affinity Difference
Head-to-head
Km(NADP+) 12 μM vs Km(NAD+) 750 μM
62.5-fold higher affinity for NADP+
R. vannielii isocitrate dehydrogenase
Enzyme kinetics Cofactor binding affinity Metabolic flux analysis

Validated Application Scenarios for NADP (CAS 53-59-8) Based on Quantitative Evidence


High-Throughput Screening of Glucose-6-Phosphate Dehydrogenase (G6PDH) Inhibitors

G6PDH is the first and rate-limiting enzyme of the pentose phosphate pathway, and its inhibition is a therapeutic target in cancer and parasitic diseases. As demonstrated by the 410-fold preference for NADP+ over NAD+ in E. coli G6PDH [1], NADP+ is the only cofactor capable of supporting robust, quantifiable enzyme activity in this assay. Substituting NAD+ would yield false-negative results and invalidate high-throughput screening campaigns. Procurement of high-purity NADP+ (≥95% HPLC) is essential to avoid kinetic artifacts from NAD+ contamination [2].

Quantitative Cellular Redox State Analysis via HPLC

Accurate determination of the NADP+/NADPH ratio is critical for assessing oxidative stress, metabolic disease, and cancer biology. The validated HPLC method of Stocchi et al. (1985) [3] achieves baseline separation of NADP+ from NAD+, with a linear detection range of 0.005–0.8 nmol and recovery rates of 94.5–99.3%. This method is incompatible with NAD+ substitution, as the two coenzymes exhibit distinct retention times and redox roles. Researchers quantifying NADP+ pools in tissue extracts must use authentic NADP+ (CAS 53-59-8) to ensure accurate calibration and peak identification.

NADPH-Dependent Biocatalysis for Chiral Pharmaceutical Intermediates

Industrial biocatalysis increasingly employs NADPH-dependent ketoreductases (KREDs) for the asymmetric synthesis of statin intermediates and other high-value chiral alcohols. The inherent instability of NADPH relative to NADH [4] necessitates rigorous cofactor handling protocols, including storage at -20°C and use of fresh solutions within 3 months [5]. Furthermore, the high cost and low stability of NADP in purified enzyme systems often drive the development of cofactor regeneration cascades [6]. For process chemists, selecting NADP+ over NAD+ is non-negotiable due to the absolute cofactor specificity of most KREDs; using NAD+ would result in zero product formation.

Clinical Diagnostic Kits for Creatine Kinase (CK) and G6PDH Deficiency

NADP+ is a core reagent in diagnostic kits for creatine kinase (CK-MB for myocardial infarction) and G6PDH deficiency (neonatal screening). In the FDA-cleared Bio-Rad CODA GALT assay, NADP+ serves as the essential cofactor for the enzymatic cascade that generates a colorimetric readout from dried blood spots [7]. Substitution with NAD+ would abolish the reaction, leading to false-negative results for galactosemia and G6PDH deficiency. Diagnostic manufacturers must source NADP+ of defined purity (typically ≥95% by HPLC) and with certificates of analysis confirming low NAD+ contamination to meet regulatory requirements for assay linearity and sensitivity.

Application
Selection Property
Validation Focus
G6PDH inhibitor screening
Cofactor specificity (NADP+ vs NAD+)
Kinetic fidelity and NAD+ contamination review
Cellular redox analysis by HPLC
Chromatographic separation from NAD+
Linearity and recovery in complex matrices
NADPH-dependent biocatalysis
Cofactor stability and handling protocol
Degradation kinetics under process conditions
Colorimetric diagnostic assay development
High-purity NADP+ with low NAD+ contamination
Assay linearity and sensitivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nadp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.